sodium;periodate
Description
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Structure
2D Structure
Properties
IUPAC Name |
sodium;periodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HIO4.Na/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWHASGSAFIOCM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]I(=O)(=O)=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[O-]I(=O)(=O)=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
INaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.892 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Evolution of Periodate Chemistry As a Research Discipline
The journey of periodate (B1199274) chemistry began in 1833 with its discovery by Heinrich Gustav Magnus and C. F. Ammermüller. wikipedia.orglibretexts.org However, it was the observation by L. Malaprade in 1928 that periodic acid could cleave vicinal diols—a reaction now famously known as Malaprade oxidation—that truly launched periodates into prominence as a vital tool in organic chemistry. rsc.orgacs.org This discovery was a watershed moment, particularly for the structural elucidation of carbohydrates, a field that heavily relied on this selective cleavage before the advent of modern spectroscopic techniques. rsc.orgrsc.org
Throughout the 20th century, the applications of periodates, including sodium periodate, expanded significantly. Researchers utilized it for the oxidative fission of not only 1,2-diols but also α-ketols, α-diketones, and α-amino-alcohols. rsc.org This broadened the scope of its use in determining the structures of various natural products. More recently, the field has seen a resurgence of interest in sodium periodate, driven by the need for more efficient and environmentally benign synthetic methods. acs.orgnih.gov Modern research focuses on its role in C-H activation, oxidative functionalization of alkenes, and the synthesis of bioactive molecules and fine chemicals. nih.govthieme-connect.comresearchgate.net The development of electrochemical methods for the synthesis and regeneration of periodate further underscores its growing importance in creating sustainable chemical processes. acs.org
Synthesis and Regeneration Methodologies of Sodium Periodate for Research and Industrial Application
Laboratory-Scale Synthetic Approaches
In a laboratory setting, sodium periodate (B1199274) can be synthesized through several chemical oxidation routes. These methods typically involve the oxidation of iodine or its lower oxidation state compounds.
One classic method involves the oxidation of sodium iodate (B108269) (NaIO₃) with chlorine gas (Cl₂) in the presence of sodium hydroxide (B78521) (NaOH). wikipedia.orgatamanchemicals.com This reaction proceeds to form sodium hydrogen periodate (Na₃H₂IO₆), which can then be converted to sodium metaperiodate (NaIO₄). wikipedia.orgatamanchemicals.com A similar approach utilizes bromine (Br₂) and sodium hydroxide to oxidize sodium iodide (NaI). wikipedia.orgatamanchemicals.com
The reactions can be summarized as follows:
NaIO₃ + Cl₂ + 4 NaOH → Na₃H₂IO₆ + 2 NaCl + H₂O wikipedia.orgatamanchemicals.com
NaI + 4 Br₂ + 10 NaOH → Na₃H₂IO₆ + 8 NaBr + 4 H₂O wikipedia.orgatamanchemicals.com
Another laboratory preparation involves the use of sodium hypochlorite (B82951) (NaOCl) to oxidize sodium iodide in a nitric acid solution. atamankimya.com Furthermore, sodium metaperiodate can be obtained by dehydrating sodium hydrogen periodate with nitric acid. atamanchemicals.comatamankimya.comatamanchemicals.com
A variety of other oxidizing agents have also been employed for the synthesis of periodate, including peroxodisulfate (S₂O₈²⁻), persulfate (SO₅²⁻), permanganate (B83412) (MnO₄⁻), and ozone (O₃). acs.org However, these methods using chemical oxidants can be wasteful and present handling challenges. acs.org
Industrial Production Techniques
On an industrial scale, the production of sodium periodate has largely shifted towards more cost-effective and controllable methods. The primary method for modern, large-scale production is the electrochemical oxidation of sodium iodate. wikipedia.orgatamankimya.comatamanchemicals.com This process is typically carried out using a lead dioxide (PbO₂) anode. wikipedia.orgatamankimya.comatamanchemicals.comwikipedia.org The standard electrode potential for the oxidation of iodate to periodate is 1.6 V. wikipedia.orgatamanchemicals.com
The electrochemical method offers a cleaner and more efficient alternative to the classical chemical oxidation routes, which often involve hazardous reagents and produce significant waste streams. acs.org While lead dioxide anodes have been the standard, concerns over lead contamination have driven research into alternative anode materials. acs.orgnih.gov
A patented method for producing sodium periodate involves reacting sodium chlorate (B79027) and iodine to produce sodium hydrogen iodate, which is then neutralized with sodium hydroxide to form sodium iodate. google.com This sodium iodate is subsequently oxidized with sodium persulfate in an alkaline solution to yield trisodium (B8492382) dihydrogen periodate. google.com This product is then treated with nitric acid to form sodium periodate. google.com
Electrochemical Synthesis and Regeneration Studies
The electrochemical synthesis of periodate is a field of active research, focusing on improving efficiency, reducing costs, and enhancing sustainability. acs.orgnih.gov This method is considered to have a lower environmental impact and is inherently safer than many chemical routes. nih.govd-nb.info
Anode Material Investigations
The choice of anode material is critical in the electrochemical synthesis of periodate. For over a century, lead dioxide (PbO₂) has been the preferred anode material due to its high performance and catalytic effect in the electrosynthesis of periodate. acs.org However, a significant drawback of lead dioxide anodes is their tendency to disintegrate under anodic conditions, leading to lead contamination of the electrolyte. acs.orgnih.gov This contamination is highly toxic and difficult to remove, making it unsuitable for applications in regulated products like pharmaceuticals. acs.orgadvanceseng.com
To address the issue of lead contamination, extensive research has been conducted to find alternative anode materials. Some of the materials investigated include:
Nickel (NiOOH) acs.org
Graphite acs.orgacademie-sciences.fr
Carborundum acs.org
Magnetite acs.org
Iridium oxide acs.org
Ruthenium oxide acs.org
Platinum acs.orgacademie-sciences.fr
Glassy carbon academie-sciences.fr
While these materials were tested, they often showed limited durability or formed other toxic contaminations. acs.org
A significant breakthrough in this area has been the use of boron-doped diamond (BDD) anodes. nih.govadvanceseng.com BDD anodes are durable, metal-free, and non-toxic, offering a sustainable alternative to lead dioxide. nih.govadvanceseng.comresearchgate.net They exhibit a high overpotential for oxygen evolution, similar to lead dioxide, but with superior durability. nih.govadvanceseng.com Research has demonstrated the successful and cost-efficient synthesis of periodate from iodide using BDD anodes, avoiding the issue of toxic metal contamination. nih.govadvanceseng.com
Process Optimization for Efficiency and Sustainability
Optimizing the electrochemical process is crucial for achieving high efficiency and sustainability. nih.gov Statistical methods, such as Design of Experiments (DoE), have been employed to optimize various parameters in the electrochemical synthesis of periodate. nih.govresearchgate.net
Key parameters that have been optimized include:
Current density: Higher current densities can shorten electrolysis times but may also lead to side reactions and reduced efficiency. nih.gov
pH: The pH of the electrolyte significantly impacts the reaction. Alkaline conditions are generally favored for the electrochemical oxidation. acs.orgresearchgate.net
Starting material concentration: The ratio of reactants, such as the concentration of hydroxide to iodide, has been optimized to maximize yield. nih.gov A 10:1 ratio of hydroxide to iodide was found to be optimal in one study. nih.gov
Flow-cell design: The use of electrolysis flow cells can enhance the space-time yield of the process through cyclization protocols. nih.govresearchgate.net A continuous stirred tank reactor (e-CSTR) design has been developed for the continuous production of sodium paraperiodate. acs.org
Regeneration of spent periodate (in the form of iodate) is also a key aspect of sustainability. Electrochemical regeneration of periodate from iodate has been successfully demonstrated, particularly in conjunction with oxidation reactions in organic synthesis. acs.org Additionally, ozone has been shown to be an effective and environmentally friendly reagent for regenerating periodate from iodate solutions under alkaline conditions. researchgate.net
Fundamental Reaction Mechanisms of Sodium Periodate in Oxidative Processes
Malaprade Oxidation Mechanism: Vicinal Diol Cleavage
The Malaprade reaction, first reported by Léon Malaprade in 1928, describes the oxidative cleavage of vicinal diols (1,2-diols) by periodic acid or its salts, like sodium periodate (B1199274), to yield aldehydes and ketones. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com This reaction is highly selective for 1,2-diols and proceeds under neutral conditions, typically in aqueous solvent mixtures, to produce carbonyl compounds in high yields. acs.orgthieme-connect.de The core of this mechanism involves the formation of a cyclic periodate ester intermediate. wikipedia.orgrsc.orgucalgary.ca
Influence of Substrate Stereochemistry on Reaction Pathway
The stereochemistry of the vicinal diol substrate significantly impacts the rate and feasibility of the Malaprade oxidation. The formation of the cyclic periodate ester is sterically dependent, which in turn dictates the reaction's progress. acs.org
Key observations supporting the influence of stereochemistry include:
Cis- vs. Trans-diols: cis-isomers of cyclic diols are generally more reactive towards periodate oxidation than their trans-isomers. thieme-connect.dersc.org For instance, cis-decalin-9,10-diol is readily cleaved by periodate, while the trans-isomer is inert because the geometry of the hydroxyl groups prevents the formation of the necessary cyclic intermediate. chemistrysteps.comthieme-connect.de
Erythro vs. Threo Diols: In acyclic systems, threo-1,2-diols undergo oxidation at a faster rate than the corresponding erythro isomers. rsc.org
Geometrical Constraints: Substrates where geometrical constraints prevent the formation of a cyclic periodate ester are unreactive towards sodium periodate. thieme-connect.de This high degree of specificity allows for the selective cleavage of certain diols within a molecule containing multiple glycol moieties. thieme-connect.de
| Substrate Stereochemistry | Reactivity with Sodium Periodate | Rationale |
| cis-Cyclic Diols | High | Favorable geometry for cyclic ester formation. thieme-connect.dersc.org |
| trans-Cyclic Diols | Low to Inert | Steric hindrance prevents cyclic ester formation. chemistrysteps.comacs.orgthieme-connect.de |
| threo-Acyclic Diols | Higher than erythro | Favorable conformation for reaction. rsc.org |
| erythro-Acyclic Diols | Lower than threo | Less favorable conformation for reaction. rsc.org |
Mechanistic Pathways for Other Substrate Oxidations
Sodium periodate's oxidative capacity extends beyond vicinal diols to other functional groups, including sulfides, amines, and C-H bonds, each with a distinct mechanistic pathway.
Sulfide (B99878) Oxidation Mechanisms
The oxidation of sulfides to sulfoxides by sodium periodate is a selective transformation. atamanchemicals.compearson.com Kinetic studies and theoretical calculations suggest that this oxidation proceeds via a one-step electrophilic oxygen transfer from the periodate ion (IO₄⁻) to the sulfide. rsc.orgresearchgate.netrsc.org This process involves a polar, product-like transition state. rsc.orgrsc.org The reaction is characterized by an electrophilic attack of a periodate oxygen on the sulfur atom. rsc.org Unlike stronger oxidizing agents that may further oxidize sulfoxides to sulfones, sodium periodate allows for the controlled, partial oxidation to the sulfoxide (B87167) stage. pearson.com The rate of this reaction is influenced by substituents on the sulfide and the polarity of the solvent. rsc.org
Amine Oxidation Mechanisms
Sodium periodate can oxidize various amines. nih.gov The oxidation of α-amino alcohols by periodate also proceeds via cleavage, similar to vicinal diols. wikipedia.orgatamankimya.com For other amines, particularly in the presence of a catalyst, specific oxidative transformations can be achieved. A notable example is the selective oxidation of benzyl (B1604629) amines to the corresponding benzaldehydes using a combination of sodium periodate and a nitroxide radical catalyst, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). rsc.orgresearchgate.net
The proposed mechanism for this TEMPO-catalyzed oxidation involves:
One-electron oxidation of TEMPO by sodium periodate to form the active oxidizing species, the oxoammonium cation. rsc.orgresearchgate.net
The amine attacks the oxoammonium cation. researchgate.net
Subsequent β-hydrogen elimination leads to the formation of an imine intermediate and the reduced hydroxylamine (B1172632) form of the catalyst. researchgate.net
The hydroxylamine is then re-oxidized to the oxoammonium cation by the stoichiometric oxidant, sodium periodate, completing the catalytic cycle. researchgate.net
The imine intermediate is subsequently hydrolyzed to yield the final aldehyde product.
This system demonstrates high selectivity, for instance, in the oxidation of unsymmetrical secondary amines where oxidation occurs preferentially at the benzylic position. rsc.org
C-H Bond Activation Mechanisms
Sodium periodate can be employed in reactions involving the activation of C-H bonds, often acting as the terminal oxidant in catalytic systems or by generating a more reactive species in situ. rsc.orgresearchgate.net For example, the combination of sodium periodate with a lithium halide (LiBr) under acidic conditions can achieve the bromination of alkylbenzenes through C-H bond activation. rsc.orgresearchgate.net A cyclic voltammetry study suggests that Br₂ is generated in situ from the oxidation of LiBr by NaIO₄, and this Br₂ is likely the species responsible for the rapid bromination. researchgate.net This highlights a mechanism where sodium periodate's primary role is to generate a different, potent halogenating agent that then participates in the C-H functionalization reaction. rsc.org
Kinetic and Thermodynamic Investigations of Periodate-Mediated Reactions
The rates and energy changes associated with sodium periodate oxidations are crucial for understanding and optimizing these reactions. Kinetic studies focus on the speed of the reaction and the factors that influence it, while thermodynamic investigations provide insight into the heat changes and spontaneity of the process.
Impact of Reaction Parameters (e.g., pH, Temperature, Concentration)
The kinetics of periodate-mediated reactions are highly sensitive to several experimental parameters.
pH: The pH of the reaction medium is a critical factor as it influences the speciation of both the periodate and the substrate. Periodate exists in different forms depending on the pH, including H₅IO₆, H₄IO₆⁻, and H₃IO₆²⁻. cdnsciencepub.com The reactivity of these species varies, with the monoanion (H₄IO₆⁻) often being the most effective reactant in the oxidation of organic compounds like amino acids. cdnsciencepub.com For example, the oxidation of proline by periodate shows a maximum rate in the pH range of 4-7, where the reaction between the dipolar form of the amino acid and the periodate monoanion is predominant. cdnsciencepub.com In the oxidation of selenium(IV), the maximum reaction rate is observed at a pH of 8. Conversely, in the Mn(II) catalyzed periodate oxidation of p-anisidine, a decrease in reaction rate is observed as the pH increases into the alkaline range, which is attributed to the formation of less reactive periodate species. researchgate.net
Temperature: As with most chemical reactions, an increase in temperature generally leads to an increased reaction rate in periodate oxidations. This is due to the higher kinetic energy of the molecules, resulting in more frequent and energetic collisions. In the oxidation of cellulose (B213188), a temperature increase of 10 °C can lead to a significant rise in the formation of dialdehyde (B1249045) cellulose. nih.gov However, very high temperatures (above 55 °C) can cause the decomposition of aqueous sodium periodate solutions, which can be a limiting factor. nsf.gov Thermodynamic parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be determined from temperature-dependent kinetic studies, providing deeper insights into the reaction mechanism. asianpubs.orgbcrec.id
Concentration: The rate of periodate oxidations is also dependent on the concentration of the reactants. Typically, the reaction is first-order with respect to both periodate and the substrate. cdnsciencepub.comacs.org In the oxidation of cellulose, increasing the periodate concentration leads to a higher degree of oxidation. nih.gov However, the effect of concentration can sometimes be less pronounced than that of temperature. nih.govnih.gov
Interactive Data Table: Effect of Reaction Parameters on Periodate Oxidation
| Parameter | General Effect on Reaction Rate | Example Substrate | Observation | Reference(s) |
| pH | Varies; optimal pH range exists | Proline | Maximum rate at pH 4-7. | cdnsciencepub.com |
| Selenium(IV) | Maximum rate at pH 8. | |||
| p-Anisidine (Mn(II) catalyzed) | Rate decreases in alkaline conditions. | researchgate.net | ||
| Temperature | Increases with temperature | Cellulose | A 10 °C increase significantly raises the rate of dialdehyde cellulose formation. | nih.gov |
| General | Above 55 °C, sodium periodate solutions may decompose. | nsf.gov | ||
| Concentration | Increases with concentration | Cellulose | Higher periodate concentration leads to a higher degree of oxidation. | nih.gov |
| Proline | First-order dependence on both periodate and proline concentration. | cdnsciencepub.com |
Computational and Quantum Chemical Studies on Reaction Pathways
In recent years, computational and quantum chemical methods have become powerful tools for elucidating the intricate details of reaction mechanisms that are often difficult to probe experimentally. nih.gov These theoretical approaches allow for the investigation of transient intermediates, transition states, and the energetic profiles of reaction pathways in periodate-mediated oxidations.
Density Functional Theory (DFT) is a widely used computational method to model these reactions. For instance, DFT calculations have been employed to propose a general mechanism for the Malaprade oxidation of α-glycols by periodic acid. rsc.org These studies can analyze various potential reaction pathways, such as those involving cyclic diester intermediates versus acyclic intermediates, and determine the most energetically favorable route. rsc.org The calculations can predict the geometries of intermediate and transition state structures, providing a molecular-level picture of the reaction progress. rsc.org
Quantum chemical studies have also been used to investigate the oxidation of various substrates by sodium periodate. In the oxidation of diclofenac (B195802) sodium, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to validate the structure of the oxidation product and to understand the reactivity and mechanism. bcrec.id Such studies can provide insights into molecular orbital energies, bond lengths, bond angles, and regions of electrophilic and nucleophilic attack. bcrec.id
Furthermore, computational methods can help to understand the role of catalysts and the effect of the reaction medium. For example, in the Mn(II) catalyzed periodate oxidation of p-anisidine, computational studies can complement experimental kinetic data to build a more complete picture of the reaction mechanism, including the interaction of the catalyst with the reactants. researchgate.net Similarly, quantum chemical studies have been used to explore the cyclization step in the autoxidation of catecholamines, where periodate can be used as an oxidant, providing insights into the pH dependence of the reaction rates. rsc.org
Data Table: Computational Insights into Periodate Oxidation
| Studied Reaction | Computational Method | Key Findings | Reference(s) |
| Malaprade oxidation of ethylene (B1197577) glycol | Density Functional Theory (DFT) | Proposed a three-step mechanism involving a cyclic ester intermediate; calculated activation energy barriers consistent with experimental data. | rsc.org |
| Oxidation of diclofenac sodium | DFT (B3LYP/6-31G(d,p)) | Validated the structure of the oxidation product; delineated electrophilic and nucleophilic regions. | bcrec.id |
| Catecholamine autoxidation | Quantum Chemical Calculations | Elucidated the pH-dependent cyclization mechanism of catecholamine o-quinones. | rsc.org |
| Oxene-based olefin oxidation | Computational Studies | Investigated the mechanism of olefin oxidation by photoactivated periodate. | researchgate.net |
Oxidative Transformations Mediated by Sodium Periodate in Organic and Inorganic Systems
Carbon-Carbon Bond Cleavage Reactions
Sodium periodate (B1199274) is a key reagent for the oxidative cleavage of various carbon-carbon bonds, offering a valuable tool for molecular degradation and functional group manipulation.
Oxidative Fission of Vicinal Diols
The most prominent application of sodium periodate is the oxidative cleavage of vicinal diols (1,2-diols), a transformation known as the Malaprade oxidation. masterorganicchemistry.comscite.aiwikipedia.org This reaction proceeds rapidly and quantitatively under neutral conditions, cleaving the carbon-carbon bond of the diol to yield two carbonyl compounds, either aldehydes or ketones, depending on the substitution pattern of the original diol. masterorganicchemistry.comchemistryscore.com For instance, a primary alcohol will yield formaldehyde (B43269), a secondary alcohol will produce an aldehyde, and a tertiary alcohol will result in a ketone. chemistrysteps.com
The mechanism involves the formation of a cyclic periodate ester intermediate. rsc.orgchemistrysteps.com This five-membered ring is then cleaved to produce the two carbonyl fragments. masterorganicchemistry.comchemistryscore.com The formation of this cyclic intermediate is crucial, as evidenced by the fact that cis-isomers of cyclic diols react more readily than their trans counterparts. rsc.org This reaction is highly chemoselective and can be performed in the presence of other sensitive functionalities, such as sulfides. rsc.orgthieme-connect.com This high specificity made it an invaluable tool in the structural analysis of carbohydrates before the advent of modern spectroscopic techniques. atamanchemicals.comrsc.org
Table 1: Examples of Vicinal Diol Cleavage by Sodium Periodate
| Starting Material (Vicinal Diol) | Product(s) |
|---|---|
| Ethane-1,2-diol | Formaldehyde (2 molecules) |
| Propane-1,2-diol | Formaldehyde and Acetaldehyde |
| 2,3-Butanediol | Acetaldehyde (2 molecules) |
| 1,2-Diphenylethane-1,2-diol (Hydrobenzoin) | Benzaldehyde (B42025) (2 molecules) |
| Cyclohexane-1,2-diol | Hexanedial |
Cleavage of Alpha-Ketols and Alpha-Diketones
The oxidative power of sodium periodate extends to the cleavage of α-hydroxy ketones (α-ketols) and α-diketones. acs.orgwikipedia.org In the case of α-ketols, the bond between the carbonyl carbon and the hydroxyl-bearing carbon is cleaved, yielding a carboxylic acid and an aldehyde or ketone. researchgate.net This provides a mild procedure for synthesizing the corresponding carboxylic acid and aldehyde in good yields. researchgate.net Silica-supported sodium periodate has been shown to be an effective and environmentally friendly reagent for this transformation, particularly for substrates that are not soluble in polar media. researchgate.net Similarly, α-diketones are cleaved by sodium periodate to produce two carboxylic acids. acs.org
Oxidative Scission of Alpha-Amino Alcohols
Sodium periodate is also capable of cleaving the carbon-carbon bond of α-amino alcohols (vicinal amino alcohols). atamanchemicals.comacs.orgwikipedia.org This reaction is particularly useful in protein chemistry and for the modification of biomolecules. atamanchemicals.comrsc.org The oxidation of a 1,2-amino alcohol results in the formation of two carbonyl compounds. wikipedia.org For example, the oxidation of an N-terminal serine residue in a peptide, which contains a primary amine and a secondary hydroxyl group on adjacent carbons, cleaves the Cα-Cβ bond, liberating formaldehyde and forming an α-N-glyoxylyl group at the end of the peptide. atamanchemicals.com While the oxidation of 1,2-amino alcohols is generally rapid, periodate can also oxidize other amino acid residues like cysteine, methionine, and tryptophan, although at a slower rate. rsc.org This potential for side reactions can be minimized by controlling the reaction conditions, such as pH and stoichiometry. rsc.org The cleavage of secondary amino alcohols with sodium periodate is also a known reaction and proceeds rapidly. mit.edu
Degradation of Alkenes via Dihydroxylation-Periodate Oxidation Sequence (Lemieux-Johnson Type Reactions)
The Lemieux-Johnson oxidation provides a powerful method for the oxidative cleavage of alkenes to form aldehydes and ketones. wikipedia.orgsynarchive.com This two-step process begins with the syn-dihydroxylation of the alkene using a catalytic amount of osmium tetroxide (OsO₄) to form a vicinal diol. wikipedia.orgmasterorganicchemistry.com Subsequently, sodium periodate serves a dual purpose: it cleaves the resulting diol via the Malaprade reaction and regenerates the osmium tetroxide from its reduced form, allowing the catalytic cycle to continue. wikipedia.orgwikipedia.org This one-pot procedure effectively achieves the same transformation as ozonolysis with a reductive workup, ceasing at the aldehyde stage of oxidation. wikipedia.orgyoutube.com The addition of a non-nucleophilic base, such as 2,6-lutidine, can improve the yields of the classical Lemieux-Johnson oxidation by suppressing side reactions. wikipedia.orgchem-station.com
Table 2: Comparison of Alkene Cleavage Methods
| Reagent System | Intermediate | Final Products | Notes |
|---|---|---|---|
| 1. O₃; 2. (CH₃)₂S (Ozonolysis, Reductive Workup) | Ozonide | Aldehydes or Ketones | |
| 1. O₃; 2. H₂O₂ (Ozonolysis, Oxidative Workup) | Ozonide | Carboxylic Acids or Ketones | Aldehydes are oxidized to carboxylic acids. |
| 1. OsO₄ (cat.), NMO; 2. NaIO₄ | Vicinal Diol | Aldehydes or Ketones | NMO is a co-oxidant for OsO₄. |
| OsO₄ (cat.), NaIO₄ (Lemieux-Johnson) | Vicinal Diol | Aldehydes or Ketones | NaIO₄ acts as both the cleaving agent and the re-oxidant for OsO₄. wikipedia.orgnptel.ac.in |
| KMnO₄ (hot, acidic/basic) | Vicinal Diol | Carboxylic Acids or Ketones | Over-oxidation of aldehydes to carboxylic acids is common. |
Functional Group Interconversions and Selective Oxidations
Beyond carbon-carbon bond cleavage, sodium periodate is a valuable reagent for various selective oxidation reactions.
Oxidation of Alcohols to Carbonyl Compounds
While renowned for diol cleavage, sodium periodate can also be employed for the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. thieme-connect.com This transformation often requires the use of a catalyst or co-reagent. For instance, a system utilizing sodium periodate in combination with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium bromide (NaBr) provides a mild and efficient method for the selective oxidation of alcohols. rsc.orgresearchgate.net This method is particularly useful for alcohols that are sensitive to basic conditions. researchgate.net Another approach involves the use of a polystyrene-bound manganese(III) porphyrin catalyst with sodium periodate for the mild and efficient oxidation of primary and secondary alcohols at room temperature. capes.gov.br A key advantage of some of these catalytic systems is the reusability of the catalyst. thieme-connect.com Furthermore, under specific conditions, such as in the presence of a ruthenium catalyst, sodium periodate can selectively oxidize benzylic alcohols to aldehydes without over-oxidation to carboxylic acids. acs.org
Table 3: Catalytic Systems for the Oxidation of Alcohols using Sodium Periodate
| Catalyst/Co-reagent System | Substrate | Product | Key Features |
|---|---|---|---|
| TEMPO/NaBr | Primary and Secondary Alcohols | Aldehydes and Ketones | Mild, efficient, suitable for base-sensitive substrates. researchgate.net |
| Polystyrene-bound Mn(III)porphyrin | Primary and Secondary Alcohols | Aldehydes and Ketones | Catalyst is reusable. capes.gov.br |
| RuCl₃ | Benzylic Alcohols | Aldehydes | Selective oxidation without over-oxidation. acs.org |
| NH₂OH·HCl | Alcohols | Carbonyl Compounds | Mild, room temperature reaction. rsc.org |
Conversion of Sulfides to Sulfoxides and Sulfones
Sodium periodate (NaIO4) is a versatile and selective oxidizing agent for the conversion of sulfides to sulfoxides and, under certain conditions, further to sulfones. atamanchemicals.compearson.com The controlled oxidation of sulfides is a crucial transformation in organic synthesis, as sulfoxides are valuable intermediates, particularly as chiral auxiliaries. tandfonline.com
The selectivity of sodium periodate allows for the partial oxidation of sulfides to sulfoxides, a reaction that can be challenging with stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) and hydrogen peroxide, which often lead directly to the sulfone. pearson.com The reaction is typically carried out under mild conditions, often in aqueous or aqueous-organic solvent systems due to the solubility of sodium periodate. scientificlabs.co.uksigmaaldrich.com For organic substrates insoluble in water, co-solvents are employed. atamanchemicals.com
Several methodologies have been developed to enhance the efficiency and selectivity of this transformation. For instance, using wet silica-supported sodium periodate under microwave thermolysis has been shown to expeditiously oxidize a variety of sulfides to either sulfoxides or sulfones in good yields. researchgate.netscirp.org Another approach involves the use of phase transfer catalysts in conjunction with sodium periodate. sigmaaldrich.com
The mechanism of oxidation involves a one-step oxygen-transfer reaction. researchgate.net Computational studies suggest that the periodate ion (IO4-) attacks the sulfide (B99878) perpendicularly to the C-S-C plane, with the sulfide acting as the electron donor and the periodate as the electron acceptor. researchgate.net
While sodium periodate itself can be slow, requiring several hours for complete reaction, its reactivity can be modulated. tandfonline.com For the synthesis of sulfones, sodium periodate can be used in combination with other oxidants. For example, a mixture of sodium periodate and potassium permanganate can oxidize sulfides directly to sulfones under neutral conditions. rsc.orgtandfonline.com In this system, the periodate first oxidizes the sulfide to the sulfoxide (B87167), which is then further oxidized by the permanganate to the sulfone. tandfonline.com Catalytic systems, such as those employing manganese(III) tetrapyridylporphyrin supported on polystyrene, also utilize sodium periodate to oxidize a wide range of sulfides to their corresponding sulfoxides and sulfones at room temperature. rsc.org
Table 1: Oxidation of Various Sulfides with Sodium Periodate
| Sulfide | Oxidizing System | Product(s) | Reference |
|---|---|---|---|
| Generic Sulfide | NaIO4 | Sulfoxide | pearson.com |
| Generic Sulfide | NaIO4 / KMnO4 | Sulfone | rsc.orgtandfonline.com |
| Symmetrical and Unsymmetrical Sulfides | Wet Silica-Supported NaIO4 (Microwave) | Sulfoxide or Sulfone | researchgate.netscirp.org |
| Methyl 4-[(methylthio)methyl]benzoate | Cetyltrimethylammonium Periodate (CTAPI) | Methyl 4-((methylsulfinyl)methyl)benzoate | tandfonline.com |
Oxidation of Amines to Imines and Hydroxylamines
Sodium periodate is an effective reagent for the oxidation of various aliphatic and aromatic amines. nih.gov These reactions can lead to the formation of imines, and in some cases, can be controlled to yield hydroxylamines. The oxidation of amines is a significant transformation, providing access to a diverse range of nitrogen-containing functional groups. nih.gov
A metal-free protocol using sodium periodate in combination with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst has been developed for the efficient and selective oxidation of benzyl (B1604629) amines to the corresponding benzaldehydes without over-oxidation. nih.govrsc.org This system operates in an aqueous-organic medium. nih.gov For unsymmetrical secondary amines, this method allows for the selective oxidation at the benzylic position, effectively deprotecting the benzylic group. nih.govrsc.org
The proposed mechanism for the TEMPO-catalyzed oxidation involves the one-electron oxidation of TEMPO to the active oxidizing agent, the oxoammonium cation, by sodium periodate. rsc.org The oxoammonium cation then oxidizes the amine. The reaction is initiated by the attack of the amine on the oxoammonium cation. rsc.org
The oxidation of secondary amines can be selective. For example, the NaIO4/TEMPO system selectively oxidizes the benzyl moiety in unsymmetrical secondary amines, yielding a benzaldehyde and an aliphatic amine which can be easily separated. researchgate.net The oxidation of cyclic amines with this system can preferentially yield unsaturated derivatives. nih.gov In some cases, the oxidation of secondary amines can produce imines as the major product. rsc.orgorientjchem.org Further oxidation can lead to the formation of amides. rsc.org
Oxidation of Selenides to Selenoxides
Sodium periodate is a useful reagent for the oxidation of selenides to selenoxides. atamanchemicals.comsigmaaldrich.com This transformation is analogous to the oxidation of sulfides but often proceeds more readily. Selenoxides are important intermediates in organic synthesis, notably for their use in syn-elimination reactions to form alkenes. rsc.org
The oxidation of selenides with sodium periodate can be highly selective. For instance, selenides can be converted to selenoxides using sodium periodate without affecting other functional groups like aldehydes within the same molecule. core.ac.uk This selectivity is advantageous in complex molecule synthesis. The oxidation of phenyl selenide (B1212193) with sodium metaperiodate in a methanol-water solvent mixture results in the formation of the unstable organoselenoxide, which can then undergo syn-elimination to produce a cyclohexenone derivative. rsc.org
The rate of oxidation of selenides to selenoxides is generally faster than that of sulfides and olefins, allowing for selective oxidation in the presence of these functional groups when using certain oxidizing agents. core.ac.uk Diphenyl selenoxide itself can be prepared by the oxidation of diphenylselenide with sodium metaperiodate. umich.edu
Generation of Quinones from Catechols and Hydroquinones
Sodium periodate is an effective oxidizing agent for the conversion of catechols (1,2-dihydroxybenzenes) and hydroquinones (1,4-dihydroxybenzenes) to their corresponding quinones. scientificlabs.co.ukatamankimya.comchemedx.org This oxidation is a key transformation in the synthesis of various biologically active compounds and other important organic molecules. atamanchemicals.com
The reaction is selective, as simple phenols and resorcinols (1,3-dihydroxybenzenes) are not oxidized under the same conditions. chemedx.org The formation of quinones requires a 1,2- or 1,4-arrangement of the phenolic hydroxyl groups. chemedx.org
The oxidation of hydroquinone (B1673460) with sodium periodate yields p-benzoquinone. umich.edu Similarly, substituted catechols are readily oxidized. For example, 3,5-di-tert-butylcatechol (B55391) is oxidized quantitatively by one equivalent of diphenyl selenoxide, which can be generated in situ from diphenyl selenide and sodium periodate. umich.edu
C-H Activation and Functionalization Strategies
Sodium periodate has emerged as a significant reagent in the field of C-H activation and functionalization, an area of intense research in organic chemistry aimed at the direct and selective conversion of unreactive C-H bonds. rsc.orgresearchgate.netnih.gov It often serves as a mild, efficient, and transition-metal-free oxidant for these transformations. researchgate.net
Direct C-H Bond Functionalization in Hydrocarbons
Sodium periodate, in combination with other reagents, facilitates the direct functionalization of C-H bonds in hydrocarbons. rsc.org A notable system is the combination of NaIO4, potassium iodide (KI), and sodium azide (B81097) (NaN3) in acetic acid. researchgate.net This reagent system is effective for the mono- and 1,2-difunctionalization of hydrocarbons via C-H bond activation, leading to products such as iodoalkanes and 1-azido-2-iodocycloalkanes. researchgate.net
Mechanistically, NaIO4 oxidizes both KI and NaN3 to generate iodine (I2) and an azide radical. researchgate.net These species then participate in a radical chain reaction involving hydrogen abstraction from the hydrocarbon, leading to the functionalized products. researchgate.net
Another effective system for C-H activation involves sodium periodate and lithium bromide (LiBr) under acidic conditions. researchgate.netresearchgate.net This combination can produce bromo and acetoxy derivatives of alkylbenzenes and alkanes in excellent yields. researchgate.netresearchgate.net It is believed that bromine (Br2), generated in situ from the oxidation of LiBr by NaIO4, is the active brominating agent. researchgate.net
Benzylic Oxidation Reactions
Sodium periodate is also utilized in benzylic oxidation reactions, targeting the C-H bonds adjacent to an aromatic ring. The direct conversion of benzylic bromide derivatives to the corresponding carboxylic acids can be achieved in high yields using NaIO4 in the presence of sulfuric acid, under transition-metal-free conditions. rsc.org
Furthermore, catalytic systems employing manganese porphyrins with sodium periodate as the terminal oxidant have been shown to be effective for the oxidation of benzylic C-H bonds. These systems can convert arylalkanes to a mixture of the corresponding alcohols and ketones with high selectivity. For example, tetralin can be oxidized to 1-tetralol and 1-tetralone, and indane to indan-1-ol and indan-1-one. The reaction proceeds under mild conditions, typically at room temperature in a two-phase solvent system.
Halogenation Reactions
Sodium periodate serves as a potent oxidant in various halogenation reactions, facilitating the introduction of halogen atoms into both aromatic and aliphatic frameworks. Its role is typically to oxidize a halide source, generating a more reactive electrophilic halogen species in situ. This approach circumvents the need for handling hazardous elemental halogens directly and often provides enhanced selectivity.
Oxidative Iodination of Aromatic Systems
The direct iodination of aromatic compounds is a significant transformation in organic synthesis, as iodoarenes are valuable precursors for forming new carbon-carbon and carbon-heteroatom bonds. Sodium periodate, in conjunction with a source of iodide, provides an effective system for the electrophilic iodination of a wide range of aromatic substrates.
The reaction is generally performed using sodium periodate as the primary oxidant and an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), or molecular iodine (I₂) as the iodine source. The process is typically conducted in an acidic medium, which is crucial for the generation of the active iodinating species. oup.comresearchgate.net The active electrophile is believed to be a transient iodine(I) species, such as the iodonium (B1229267) ion (I⁺), or in systems containing chloride ions, iodine monochloride (ICl). researchgate.net For instance, a system comprising NaIO₄/KI/NaCl in aqueous acetic acid has been shown to effectively iodinate activated aromatic substrates through the in situ generation of ICl. researchgate.net
The scope of this method is broad, encompassing both electron-rich (activated) and electron-deficient (deactivated) aromatic rings.
Activated Arenes: Phenols, anilines, and alkoxybenzenes undergo facile iodination, often with high regioselectivity for the para position unless it is blocked. asianpubs.orgresearchgate.net An environmentally friendly protocol utilizes NaIO₄ with hydrogen peroxide and sulfuric acid in an aqueous ethanol (B145695) medium for the efficient monoiodination of moderately active arenes. asianpubs.org
Deactivated Arenes: The reaction can also be applied to arenes bearing electron-withdrawing groups. By using anhydrous systems of diiodine and sodium periodate in acetic anhydride (B1165640) and glacial acetic acid, acidified with concentrated sulfuric acid, even deactivated substrates can be iodinated. oup.comsemanticscholar.org These reactions generally proceed at room temperature over several hours, affording the desired iodoarenes in good to excellent yields. oup.comresearchgate.netsemanticscholar.org
The extent of iodination, whether mono- or di-iodination, can often be controlled by adjusting the stoichiometry of the reagents. oup.comasianpubs.org
Table 1: Oxidative Iodination of Various Aromatic Compounds Using Sodium Periodate
| Substrate | Iodinating System | Product | Yield (%) | Reference |
| Benzene | I₂/NaIO₄/AcOH/Ac₂O/H₂SO₄ | Iodobenzene | 88% | oup.com |
| Toluene | I₂/NaIO₄/AcOH/Ac₂O/H₂SO₄ | 4-Iodotoluene | 95% | oup.com |
| Benzoic Acid | I₂/NaIO₄/AcOH/Ac₂O/H₂SO₄ | 3-Iodobenzoic acid | 84% | oup.com |
| Nitrobenzene | I₂/NaIO₄/AcOH/Ac₂O/H₂SO₄ | 3-Iodonitrobenzene | 85% | oup.com |
| 1-Methoxynaphthalene | NaIO₄/H₂O₂/H₂SO₄/aq. EtOH | 4-Iodo-1-methoxynaphthalene | 85% | asianpubs.org |
| N,N-Dimethylaniline | I₂/NaIO₄/AcOH/Ac₂O/H₂SO₄ | 4-Iodo-N,N-dimethylaniline | 92% | oup.com |
| Aniline | NaIO₄/H₂O₂/H₂SO₄/aq. EtOH | 4-Iodoaniline | 94% | asianpubs.org |
Azidoiodination of Alkenes
The concurrent addition of an azide and an iodine group across a double bond, known as azidoiodination, is a valuable transformation for synthesizing β-iodoazides. These products are versatile intermediates, readily converted into other important functional groups such as vicinal diamines and vinyl azides. The use of sodium periodate provides a safe and efficient alternative to traditional methods that often rely on the hazardous and explosive reagent, iodine azide (IN₃). organic-chemistry.org
A highly effective method for the azidoiodination of alkenes involves the combination of sodium periodate, potassium iodide (KI), and sodium azide (NaN₃) in a suitable solvent like acetic acid. organic-chemistry.orgresearchgate.net This system has proven to be simple, inexpensive, and high-yielding. organic-chemistry.org
The reaction proceeds via a proposed free-radical mechanism. organic-chemistry.orgmdpi.com Sodium periodate is believed to oxidize both potassium iodide and sodium azide simultaneously, generating molecular iodine (I₂) and azide radicals (•N₃) in situ. researchgate.netrsc.org These species likely combine to form iodine azide (IN₃), which undergoes homolytic cleavage to produce an azide radical. organic-chemistry.orgmdpi.comrsc.org The azide radical then adds to the alkene at the less substituted carbon, generating the more stable alkyl radical intermediate. rsc.org This radical is subsequently trapped by molecular iodine to yield the final β-iodoazide product. rsc.org
A key feature of this method is its high regioselectivity. The addition proceeds in an anti-Markovnikov fashion, with the azide group adding to the terminal carbon of the double bond. researchgate.netorganic-chemistry.orgrsc.org This transformation is applicable to a wide variety of alkenes, including styrenes, aliphatic olefins, and allylic systems, consistently providing β-iodoazides in high yields. organic-chemistry.org However, the reaction is less effective for conjugated alkenes that contain electron-withdrawing groups. organic-chemistry.org
Table 2: Anti-Markovnikov Azidoiodination of Alkenes using NaIO₄/KI/NaN₃
| Alkene Substrate | Product (β-Iodoazide) | Yield (%) | Reference |
| Styrene | 1-Azido-2-iodo-1-phenylethane | 95% | organic-chemistry.org |
| 1-Octene | 1-Azido-2-iodooctane | 92% | organic-chemistry.org |
| Allyl Acetate | 2-Azido-3-iodopropyl acetate | 85% | organic-chemistry.org |
| Cyclohexene | 1-Azido-2-iodocyclohexane | 88% | organic-chemistry.org |
| Indene | 2-Azido-1-iodoindane | 90% | organic-chemistry.org |
Advanced Methodologies and Catalytic Systems Utilizing Sodium Periodate
Phase-Transfer Catalysis in Periodate (B1199274) Oxidations
The inherent insolubility of sodium periodate in many organic solvents presents a significant challenge for its use in homogeneous reaction mixtures. Current time information in Vanderburgh County, US. Phase-transfer catalysis (PTC) has emerged as an effective strategy to surmount this obstacle. sysrevpharm.orgbrandeis.edu In a typical PTC system, a phase-transfer agent, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the periodate anion from the aqueous phase or solid state into the organic phase where the substrate is dissolved. sysrevpharm.orgbrandeis.edu This allows the oxidation reaction to proceed under biphasic conditions. sysrevpharm.org
A notable application of this methodology is the oxidation of sulfides. For instance, the oxidation of sulfides to sulfoxides can be efficiently carried out using sodium periodate in a two-phase system with a phase-transfer catalyst. Current time information in Vanderburgh County, US.masterorganicchemistry.com This method provides a practical route for selective oxidation. brandeis.edu Furthermore, the oxidation of cycloalkanes and arylalkanes has been demonstrated using sodium periodate in the presence of manganese porphyrin catalysts, imidazole, and a phase-transfer catalyst in a biphasic solvent system. researchgate.net This approach enables the transformation of C-H bonds in hydrocarbons to their corresponding alcohols and ketones with moderate to high selectivity. researchgate.net
The use of quaternary alkyl ammonium periodates, generated in situ, also represents a homogeneous reaction system that circumvents the solubility issue. nbinno.com These reagents have been successfully employed in various oxidation reactions, highlighting the versatility of modifying the periodate salt to suit specific reaction conditions. nbinno.com
Solid-Supported and Heterogeneous Periodate Systems
To further enhance the practicality and ease of use of sodium periodate, particularly in terms of product purification and reagent handling, solid-supported and heterogeneous systems have been developed. Current time information in Vanderburgh County, US. These systems involve immobilizing the periodate onto an inert support, which can then be easily separated from the reaction mixture by filtration. mdpi.com This approach is especially beneficial for reactions in non-polar organic solvents where sodium periodate is insoluble. mdpi.com
Silica (B1680970) gel is a commonly used support for sodium periodate. Current time information in Vanderburgh County, US.mdpi.com Sodium periodate supported on silica gel has been shown to be an effective reagent for the oxidation of various organic compounds in solvents like methylene (B1212753) chloride, benzene, or ether. mdpi.com This supported reagent is prepared by evaporating an aqueous solution of sodium periodate in the presence of silica gel, followed by heating under vacuum. mdpi.com The resulting material is a free-flowing solid that can be used to oxidize substrates such as hydroquinones, sulfides, and diols. mdpi.comacs.org For example, 2,5-di-t-butylhydroquinone and dibenzyl sulphide are readily oxidized in good yield using this system. mdpi.com
Besides silica, other supports like acidic alumina (B75360) have also been employed. Current time information in Vanderburgh County, US. Sodium periodate supported on acidic alumina has been found to be a useful reagent for the oxidation of thiomorpholine (B91149) to its sulfoxide (B87167) in high yield. Current time information in Vanderburgh County, US. These heterogeneous systems offer the significant advantage of a simplified work-up procedure, as the supported reagent and the resulting iodate (B108269) can be removed by simple filtration. mdpi.com
Co-Oxidant Strategies with Transition Metal Catalysts (e.g., Osmium, Ruthenium)
Osmium-Catalyzed Reactions:
In osmium-catalyzed reactions, sodium periodate is used to regenerate osmium tetroxide (OsO₄). researchgate.net This combination is effective for the oxidative cleavage of olefins to generate carbonyl compounds. researchgate.net The reaction proceeds through the formation of an intermediate glycol, which is then cleaved by the periodate. researchgate.net This method has been applied to the oxidation of various olefins, including bicycloheptene. nbinno.com Furthermore, osmium-catalyzed oxidative cyclization of 1,5-dienes to form cis-tetrahydrofuran-diols can be achieved using sodium periodate as the co-oxidant in solvents like N,N-dimethylformamide. rsc.orgacs.org
Ruthenium-Catalyzed Reactions:
Similarly, ruthenium tetroxide (RuO₄), a powerful but volatile and toxic oxidant, can be generated in situ from a less expensive precursor like ruthenium trichloride (B1173362) (RuCl₃) or ruthenium dioxide (RuO₂) using sodium periodate as the primary oxidant. Current time information in Vanderburgh County, US.thieme-connect.comacs.org This catalytic system is highly versatile. For example, it has been used for the oxidative cleavage of hexahydro-benzofuran-3a-ols to yield nine-membered ring keto-lactones in good yields. researchgate.net The RuCl₃/NaIO₄ system has also been employed for the oxidation of primary alcohols to carboxylic acids, although yields can be moderate. Additionally, ruthenium-catalyzed epoxidation of alkenes can be achieved with sodium periodate, often in the presence of ligands like bipyridyl to modulate the reactivity of the ruthenium species. acs.org The use of ruthenium heteropolyanions as catalysts with sodium periodate as the oxidant has also been explored for the oxidation of alkanes and alkenes.
Organocatalytic Systems (e.g., TEMPO-Mediated Oxidations)
The combination of sodium periodate with stable nitroxyl (B88944) radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), provides a powerful metal-free catalytic system for selective oxidations. nih.gov In this system, TEMPO acts as the catalyst, and sodium periodate serves as the terminal oxidant to regenerate the active oxoammonium cation from the hydroxylamine (B1172632) form of TEMPO. nih.gov This methodology is attractive due to its mild reaction conditions, often conducted in aqueous media, and its compatibility with a wide range of functional groups. nih.gov
A significant application of the NaIO₄/TEMPO system is the selective oxidation of amines. nih.gov Differently substituted benzylamines can be efficiently oxidized to the corresponding benzaldehydes without over-oxidation. nih.gov This system also exhibits high selectivity for the benzylic position in unsymmetrical secondary amines, enabling an oxidative deprotection of a benzylic group. nih.gov The NaIO₄/TEMPO system has also been demonstrated to be effective for the oxidation of alcohols.
The development of such organocatalytic systems represents a move towards more sustainable and environmentally friendly oxidation protocols, avoiding the use of heavy metals. nih.gov The use of ozone as a co-oxidant with TEMPO and sodium periodate has also been explored for the functionalization of microcrystalline cellulose (B213188), highlighting the potential for further development in this area.
Flow Chemistry Approaches in Periodate-Mediated Transformations
The integration of sodium periodate-mediated reactions into continuous flow systems offers several advantages, including enhanced safety, better process control, and potential for scalability. researchgate.net While batch processes for periodate oxidations are well-established, flow chemistry approaches are gaining traction.
One example is the use of a continuous flow injection system for the determination of mesalazine, where sodium periodate is used as an oxidizing agent in an oxidative coupling reaction. sysrevpharm.org This analytical application demonstrates the feasibility of using periodate in a flowing system with precise control over reaction conditions.
In synthetic organic chemistry, the oxidative cleavage of alkenes to aldehydes or ketones, as a one-pot multistep procedure, has been suggested as a viable alternative to ozonolysis, especially for use under flow or continuous batch conditions. researchgate.netresearchgate.net This highlights the potential for translating established batch reactions into more efficient continuous processes. The development of a safe and scalable process for the preparation of allyl glyoxalate via periodate-mediated cleavage of diallyl tartrate also underscores the industrial interest in such transformations. thieme-connect.com
Applications of Sodium Periodate in Diverse Scientific Disciplines
Applications in Synthetic Organic Chemistry
In the realm of synthetic organic chemistry, sodium periodate (B1199274) is a crucial reagent, primarily recognized for its ability to cleave carbon-carbon bonds in vicinal diols (1,2-diols) to produce aldehydes and ketones. atamanchemicals.commasterorganicchemistry.com This reaction, known as the Malaprade oxidation, is highly valued for its selectivity and mild reaction conditions. atamanchemicals.comacs.org
Synthesis of Complex Organic Molecules
The selective nature of sodium periodate makes it an invaluable tool in the total synthesis of complex organic molecules. chemimpex.comacs.org It allows for the controlled cleavage of specific bonds within a multifaceted molecule, a critical step in late-stage functionalization. acs.org A notable example is in the synthesis of taxane (B156437) analogues, which are important in the development of treatments for cancer and neurodegenerative disorders. acs.org The ability to precisely modify intricate molecular architectures is a key advantage of using sodium periodate in these multi-step syntheses. chemimpex.comacs.org
Preparation of Fine Chemicals
Sodium periodate plays a significant role in the production of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications. thieme-connect.comacs.org Its utility stems from its effectiveness in various oxidative transformations that are fundamental to creating carbon-heteroatom and heteroatom-heteroatom bonds. rsc.orgresearchgate.net These transformations are essential for synthesizing a wide array of bioactive compounds and specialty chemicals. thieme-connect.comrsc.org The selective oxidation of sulfides to sulfoxides is another key application in the preparation of fine chemicals. atamanchemicals.com
Development of New Synthetic Routes for Pharmaceuticals
The development of novel and efficient synthetic pathways for active pharmaceutical ingredients (APIs) is a major focus of organic process research, and sodium periodate is an emerging reagent of interest in this area. acs.orgacs.org Its application is prominent in the synthesis of various pharmaceutical compounds where controlled oxidation is a necessary step. nbinno.comacs.org For instance, it is used in the synthesis of quinone, a precursor for certain pharmaceuticals, through the cleavage of diols and oxidation of hydroquinone (B1673460). atamanchemicals.com The establishment of greener electrochemical methods for the synthesis and regeneration of periodate is expected to increase its use in the production of regulated pharmaceutical products. acs.org
As a Reagent in Multicomponent Reactions
Sodium periodate has been explored as a reagent in multicomponent reactions (MCRs), which are one-pot processes where three or more reactants combine to form a single product. These reactions are highly efficient for building molecular complexity. thieme-connect.com For example, sodium periodate has been used in the oxidation of Povarov adducts, which are products of a type of MCR used to synthesize tetrahydroquinolines. beilstein-journals.org In some cases, it has been utilized in the synthesis of pyrimidines and pyridines through selective multicomponent reactions, highlighting its role in facilitating complex transformations in a single step. thieme-connect.com Research has also demonstrated its use in the oxidative coupling of anilines and aminophenols, a rapid bioconjugation reaction that can be considered a multicomponent assembly. nih.gov
Applications in Biochemical Research
Sodium periodate's ability to selectively oxidize specific functional groups makes it an indispensable tool in the field of biochemical research, particularly for studying carbohydrates and glycoproteins. nbinno.comchemimpex.com
Structural Elucidation of Carbohydrates and Glycans
One of the most significant applications of sodium periodate in biochemistry is the structural analysis of carbohydrates and glycans. nbinno.comnih.gov The periodate ion selectively cleaves the carbon-carbon bonds of vicinal diols, which are abundant in sugar moieties. masterorganicchemistry.comatamankimya.com This reaction results in the formation of aldehyde groups, a process often referred to as periodate oxidation. atamankimya.comgbiosciences.com
This selective oxidation is frequently used to:
Label saccharides: The generated aldehyde groups can be reacted with fluorescent molecules or other tags, such as biotin (B1667282), allowing for the detection and visualization of carbohydrates. wikipedia.orgatamanchemicals.com
Distinguish between different types of sugar residues: The susceptibility of a sugar to periodate oxidation can provide clues about its structure and linkage. For example, mild periodate oxidation can selectively target terminal sialic acids. nih.govthermofisher.com
Determine the structure of glycoproteins: By oxidizing the carbohydrate portions of glycoproteins, researchers can study their structure and function without significantly altering the protein backbone. nbinno.comgbiosciences.com This is crucial for understanding the roles of glycans in biological processes. plos.org
The process of periodate oxidation followed by analysis of the resulting products provides valuable information for the complete structural elucidation of complex carbohydrates and glycans. nih.gov
| Research Finding | Description | Reference(s) |
| Selective Oxidation of Sialic Acid | Mild periodate oxidation (e.g., 1mM) can selectively cleave the vicinal diols on the exocyclic side chain of sialic acid residues without affecting other sugar residues. | nih.govthermofisher.com |
| Generation of Aldehyde Groups for Labeling | Periodate oxidation opens saccharide rings between vicinal diols, creating two aldehyde groups that can be used for conjugation with fluorescent tags or biotin. | wikipedia.orgatamanchemicals.com |
| Glycoprotein (B1211001) Modification | The carbohydrate moieties of glycoproteins can be oxidized by sodium periodate to generate reactive aldehydes, enabling the study of glycan function. | nbinno.comgbiosciences.com |
| Probing Glycan Function | Treating glycans with sodium periodate to alter their structure has been used to investigate their role in modulating immune responses. | plos.org |
| Selective Labeling of RNA | Due to the presence of vicinal diols in ribose, periodate oxidation can be used to selectively label the 3'-ends of RNA, while DNA, which contains deoxyribose, is not affected. | wikipedia.orgatamanchemicals.com |
Modification and Labeling of Glycoproteins and Polysaccharides
Sodium periodate is a pivotal reagent for the chemical modification and labeling of glycoproteins and polysaccharides due to its ability to selectively oxidize vicinal diols, which are abundant in carbohydrate structures. atamanchemicals.comatamankimya.com This reaction, known as periodate oxidation, cleaves the carbon-carbon bond of a cis-diol group, converting the two adjacent hydroxyl groups into reactive aldehyde groups. thermofisher.com This process is particularly valuable because it allows for site-specific modification directed away from the protein's polypeptide chain, which could be critical for its biological activity. thermofisher.comnbinno.com
The primary application of this reaction is the introduction of reactive carbonyls (aldehydes) into the carbohydrate moieties of biomolecules. gbiosciences.com These newly formed aldehyde groups can then be used for a variety of conjugation chemistries. atamanchemicals.comthermofisher.com They readily react with molecules containing primary amine groups to form Schiff bases, which can be stabilized by reduction with an agent like sodium cyanoborohydride to form a stable secondary amine bond. thermofisher.com Alternatively, aldehydes can spontaneously react with hydrazide-activated molecules to create stable hydrazone linkages, a reaction whose efficiency can be enhanced with catalysts like aniline. thermofisher.comthermofisher.com This allows for the covalent attachment of various labels, such as fluorescent dyes or biotin, for detection and tracking purposes, or for immobilizing glycoproteins onto solid supports for applications like affinity chromatography. atamanchemicals.comthermofisher.comwikipedia.org
The specificity of the oxidation can be controlled by adjusting the reaction conditions. For example, sialic acids, which are often found at the terminal positions of glycoprotein glycans, are particularly susceptible to oxidation. thermofisher.comresearchgate.net Using mild conditions, such as a low concentration of sodium periodate (e.g., 1 mM), it is possible to selectively oxidize only the sialic acid residues. thermofisher.comthermofisher.com Harsher conditions, with higher concentrations of periodate (>10 mM), will lead to the oxidation of other sugar residues like galactose and mannose. thermofisher.com This controlled reactivity allows researchers to target specific parts of the glycan structure. thermofisher.comresearchgate.net Studies have shown that the oxidation of carbohydrate moieties on hemocyanins, large glycoproteins, with sodium periodate can lead to increased structural and thermal stability. bas.bg
Table 1: Conditions for Sodium Periodate Oxidation of Glycans
| Target Sugar Residue | Typical NaIO₄ Concentration | Common Reaction Outcome | Application Example |
|---|---|---|---|
| Terminal Sialic Acids | 1-2 mM | Generation of aldehydes on sialic acid side chains. thermofisher.comthermofisher.com | Selective labeling of cell surface glycoproteins without significant cell lysis. thermofisher.comnih.gov |
| Multiple Sugar Residues (e.g., Galactose, Mannose) | >10 mM | Widespread generation of aldehydes throughout the polysaccharide chain. thermofisher.com | Immobilization of glycoproteins (e.g., antibodies) to hydrazide-activated supports. thermofisher.com |
| General Polysaccharides (e.g., Alginate, Hyaluronic Acid) | Variable (depends on desired oxidation degree) | Cleavage of glycosidic bonds, formation of dialdehydes, and reduction in molecular weight. mdpi.com | Creation of oxidized polysaccharides for forming in-situ gelling hydrogels for tissue engineering. mdpi.comnih.gov |
Selective Oxidation in Nucleic Acid Chemistry (e.g., RNA terminal modification)
The chemical distinction between ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) provides a basis for the highly selective application of sodium periodate in nucleic acid chemistry. wikipedia.org The ribose sugar in RNA possesses vicinal hydroxyl groups at the 2' and 3' positions of its 3'-terminal nucleotide. atamankimya.comwikipedia.org In contrast, the deoxyribose sugar of DNA lacks a hydroxyl group at the 2' position and therefore does not have this vicinal diol structure. atamankimya.comwikipedia.org
This structural difference allows sodium periodate to selectively oxidize the 3'-terminus of RNA molecules while leaving DNA unaffected. atamanchemicals.comwikipedia.org The oxidation reaction cleaves the bond between the 2' and 3' carbons of the terminal ribose, converting the vicinal diol into a reactive dialdehyde (B1249045). biosyn.comsciencemadness.orgnih.gov This process introduces aldehyde groups exclusively at the 3'-end of the RNA chain. nih.gov
The resulting 3'-terminal dialdehyde is a versatile chemical handle for various modifications. It can be coupled with fluorescent labels or other tags that contain hydrazide groups, enabling specific labeling of RNA for detection and analysis. wikipedia.orgnih.gov This method has been used for applications such as creating fluorescent RNA probes. nih.govnih.gov Furthermore, the aldehyde formation weakens the bond to the 5'-phosphate of the adjacent nucleotide, and subsequent treatment, such as β-elimination, can lead to the removal of the terminal nucleotide or cleavage of the RNA strand at that specific site. sciencemadness.orgresearchgate.net This reactivity is exploited to probe the accessibility of the 3'-end of RNA and to selectively inactivate RNA molecules in a mixture. sciencemadness.orgnih.gov
Table 2: Reactivity of Nucleic Acids with Sodium Periodate
| Nucleic Acid | 3'-Terminal Structure | Reactivity with NaIO₄ | Outcome of Oxidation |
|---|---|---|---|
| RNA (unmodified 3'-end) | Ribose with 2',3'-vicinal diol. atamankimya.comwikipedia.org | Yes | Cleavage of the C2'-C3' bond to form a reactive 3'-terminal dialdehyde. wikipedia.orgbiosyn.com |
| DNA | Deoxyribose, lacks 2'-hydroxyl group (no vicinal diol). wikipedia.org | No | No reaction occurs. wikipedia.org |
| RNA (3'-phosphorylated or 2'-O-methylated) | Blocked 2' or 3' hydroxyl group. sciencemadness.orgnih.gov | No | Reaction is inhibited, allowing for differentiation of modified vs. unmodified RNA ends. sciencemadness.orgnih.gov |
Studies on Biomolecule Structure and Function
Sodium periodate serves as a valuable chemical probe for investigating the structure and function of biomolecules, particularly glycoproteins and nucleic acids. atamanchemicals.comnbinno.com Its high specificity for vicinal diols allows researchers to selectively modify and consequently identify accessible carbohydrate residues or the 3'-termini of RNA. atamanchemicals.comwikipedia.org
Similarly, in nucleic acid chemistry, periodate oxidation is a key tool for probing RNA structure. The reaction's requirement for a free 2',3'-vicinal diol means it can distinguish between RNA with an accessible 3'-end and RNA where the terminus is blocked by modifications (like 2'-O-methylation) or engaged in a structural complex. sciencemadness.orgnih.gov This selectivity allows researchers to assess the proportion of modified small RNAs in a sample or to investigate the accessibility of the RNA 3'-end within a ribonucleoprotein complex. pnas.org
Enzymatic and Biocatalytic Approaches involving Periodate Reactivity
The reactivity of sodium periodate is integrated into enzymatic and biocatalytic strategies to create novel biocatalysts and analytical systems. A key approach involves the chemical modification of the carbohydrate moieties of glycoproteins, including many industrially relevant enzymes, to enhance their properties. mdpi.com
One innovative strategy uses periodate oxidation to facilitate the immobilization of enzymes. For instance, the enzyme glucose oxidase (GOx), a glycoprotein, was treated with sodium periodate to oxidize its carbohydrate components. mdpi.com This oxidation increased the negative surface charge of the enzyme, which in turn promoted its encapsulation within a zeolitic imidazolate framework-8 (ZIF-8) through enhanced electrostatic interactions. The resulting biocomposite material exhibited higher specific activity and greater thermostability, demonstrating how periodate modification can be a general method for improving enzyme immobilization for biocatalysis. mdpi.com
Periodate chemistry is also used in multi-step enzymatic labeling protocols. For example, cell surface glycoproteins can be treated sequentially with enzymes before periodate oxidation to achieve more specific labeling. A neuraminidase enzyme can be used to selectively cleave terminal sialic acid residues, exposing the underlying galactose or N-acetylgalactosamine residues. researchgate.net These newly exposed sugars can then be targeted by another enzyme, galactose oxidase, to generate aldehyde groups at specific positions, which can be used for subsequent conjugation. researchgate.net This combination of enzymatic and chemical oxidation provides a higher degree of control over the site of modification compared to using periodate alone.
Applications in Analytical Chemistry
Sodium periodate is a versatile and important reagent in analytical chemistry, primarily due to its specific and quantitative oxidizing properties. atamanchemicals.comwikipedia.orgnla.gov.au Its applications range from the structural elucidation of complex molecules to the quantitative determination of various analytes in pharmaceuticals and environmental samples. nla.gov.auscielo.br
Quantitative Determination of Functional Groups
The reaction of sodium periodate with specific functional groups, most notably vicinal diols, is stoichiometric, making it a powerful tool for quantitative analysis. nla.gov.auelsevier.com The consumption of periodate or the formation of specific products (such as aldehydes, ketones, or formaldehyde) can be precisely measured to determine the amount of a particular functional group in a sample. chalmers.se
This principle, often referred to as Malapradian oxidation, is fundamental to the structural analysis of carbohydrates. elsevier.com By quantifying the moles of periodate consumed and the moles of products formed (e.g., formaldehyde (B43269), formic acid), chemists can deduce structural features of polysaccharides, such as the type of glycosidic linkages, the presence of branching, and the ring size of monosaccharide units. For example, the oxidation of a primary alcohol adjacent to a secondary alcohol releases one molecule of formaldehyde, while the oxidation of a terminal 1,2-diol yields formic acid. atamankimya.com The analysis of these products provides critical data for piecing together the structure of complex carbohydrates. elsevier.comchalmers.se The reactive aldehyde groups generated during the oxidation can themselves be quantified using various methods to determine the extent of reaction. chalmers.se
Redox Titrimetry and Spectrophotometric Assays
The oxidizing power of sodium periodate is harnessed in both titrimetric and spectrophotometric analytical methods. scielo.br These techniques are employed for the quantitative assay of a wide range of substances, including pharmaceuticals and phenols. nih.gov
In redox titrimetry, a sample can be assayed either by direct titration with a standardized sodium periodate solution or through an indirect (back-titration) method. In an indirect approach, the analyte is treated with a known excess of sodium periodate. After the reaction is complete, the amount of unreacted periodate is determined by a subsequent titration, often involving iodometry. The amount of periodate consumed corresponds directly to the amount of analyte present.
Spectrophotometric assays involving sodium periodate are often indirect methods that rely on the measurement of light absorbance. nih.gov Several strategies exist:
Measurement of a colored product: The analyte is oxidized by periodate, and the resulting product (often an aldehyde) is reacted with a chromogenic agent to produce a colored compound whose absorbance can be measured. For example, aldehydes formed from the oxidation of tylosin (B1662201) can be reacted with 3-methyl-2-benzothiazolinone hydrazone (MBTH) to form a colored complex for quantification. researchgate.net
Measurement of unreacted oxidant: A known excess of periodate is added to the analyte. The unreacted periodate is then used to bleach a dye, and the decrease in the dye's absorbance is measured. This change is proportional to the amount of analyte. scielo.br For instance, methods have been developed where residual periodate reacts with iodide to form iodine, which in turn bleaches dyes like methyl orange, indigo (B80030) carmine (B74029), or azure B. The change in absorbance at the dye's λmax is then correlated with the analyte concentration. scielo.br
These methods are valued for their sensitivity, accuracy, and applicability to the analysis of active ingredients in pharmaceutical formulations. nih.gov
Table 3: Examples of Analytical Methods Using Sodium Periodate
| Method Type | Analyte Example | Principle | Detection Method |
|---|---|---|---|
| Indirect Redox Titrimetry | Albendazole | An excess of periodate oxidizes the analyte in the presence of bromide. The residual bromine is determined by iodometric titration. | Titration with sodium thiosulfate (B1220275) using a starch indicator. |
| Indirect Spectrophotometry | Albendazole | Excess periodate generates bromine, which bleaches a known amount of methyl orange or indigo carmine dye. The increase in absorbance is measured. | Spectrophotometer (at 520 nm for methyl orange or 610 nm for indigo carmine). |
| Indirect Spectrophotometry | Phenols (e.g., catechol, gallic acid) | Periodate reacts with aminophenols or metol (B52040) to form a colored product, and the presence of other phenols affects the reaction extent. nih.gov | Spectrophotometer (wavelength varies with reagents). nih.gov |
| Indirect Spectrophotometry | Periodate in water samples | Periodate reacts with iodide to liberate iodine, which bleaches the dye azure B. The decrease in absorbance is measured. scielo.br | Spectrophotometer (at 644 nm). scielo.br |
| Direct Spectrophotometry | Tylosin | Periodate oxidizes the analyte to form a dialdehyde, which is then reacted with 3-methyl-2-benzothiazolinone hydrazone (MBTH) to form a colored product. researchgate.net | Spectrophotometer. researchgate.net |
Chromatographic Analysis Enhancement
Sodium periodate plays a significant role in enhancing chromatographic analysis, particularly in high-performance liquid chromatography (HPLC). Its primary function is as an oxidizing agent that facilitates the detection of specific analytes.
A notable application involves the quantitative determination of 3-chloro-1,2-propanediol (B139630) (3-MCPD). In this method, sodium periodate is used for the oxidative cleavage of 3-MCPD to produce chloroacetaldehyde. This derivative is then analyzed by HPLC with a fluorescence detector after a derivatization reaction with adenine. acs.org This approach offers high sensitivity and good linearity for the detection of 3-MCPD in samples like water and vegetable oil. acs.org The method's advantages include the use of simpler instrumentation, ease of operation, and lower cost compared to gas chromatography-based methods. acs.org
Furthermore, sodium periodate is utilized in the analysis of other compounds. For instance, it is employed in a spectrophotometric method for the determination of procainamide (B1213733) hydrochloride. researchgate.net This method is based on the oxidation of procainamide hydrochloride by sodium periodate in the presence of sulfuric acid, resulting in a colored product that can be measured. researchgate.net It has also been used in the development of assays for labile estrogen o-quinones, which are potent carcinogenic species.
The versatility of sodium periodate in chromatographic and related analytical techniques is highlighted by its use in various derivatization and detection schemes, contributing to the development of sensitive and efficient analytical methods.
Probes and Detection Systems
Sodium periodate is a valuable reagent in the development of probes and detection systems, primarily due to its ability to selectively oxidize cis-diols in carbohydrate molecules to form reactive aldehyde groups. gbiosciences.comatamanchemicals.com This reactivity is harnessed to label and detect glycoproteins and other carbohydrate-containing molecules.
The aldehyde groups introduced by periodate oxidation can react with primary amines or hydrazide-containing molecules. gbiosciences.comatamanchemicals.comatamankimya.com This reaction forms the basis for:
Labeling with fluorescent molecules or tags: Saccharides can be labeled with fluorescent molecules or other tags like biotin for detection and analysis. atamankimya.comatamanchemicals.com This is particularly useful for selectively labeling the 3'-ends of RNA, as the ribose sugar in RNA has vicinal diols, unlike the deoxyribose in DNA. atamankimya.comatamanchemicals.com
Immobilizing glycoproteins: Glycoproteins can be immobilized onto solid supports that are activated with hydrazide groups. atamankimya.com
Conjugating molecules: Antibodies can be conjugated to glycoprotein enzymes like horseradish peroxidase. atamankimya.com
Detecting carbohydrate-containing proteins: Hydrazide-containing probes can be used to detect proteins that have been modified by periodate oxidation. atamanchemicals.comatamanchemicals.com
Sodium periodate has also been investigated for its potential as a fluorescence probe for acidic compounds in water vapor. atamanchemicals.com Additionally, its oxidative properties are utilized in immunosensor technology. For example, it was instrumental in the one-step immobilization of antibodies on a dialdehyde cellulose (B213188)/ionic liquid composite for the detection of α-1-fetoprotein.
In a different application, sodium periodate-mediated oxidation was used to conjugate the natural product harringtonine (B1672945) to a carrier protein, enabling the production of a highly specific monoclonal antibody for its detection. researchgate.net This demonstrates the utility of sodium periodate in creating specific probes for complex molecules.
Applications in Materials Science and Polymer Chemistry
Sodium periodate is a key reagent in materials science and polymer chemistry, particularly for the modification of natural polymers. rsc.org Its ability to selectively oxidize polysaccharides has led to the development of novel materials with tailored properties.
Oxidation and Modification of Polysaccharides (e.g., Cellulose, Starch)
Sodium periodate is widely used for the oxidation of polysaccharides like cellulose and starch. atamanchemicals.comresearchgate.netresearchgate.net This process, known as periodate oxidation, selectively cleaves the C2-C3 bond of the anhydroglucose (B10753087) units in these polymers, which contain vicinal diols. researchgate.netnih.govmdpi.com The reaction results in the opening of the glucose ring and the formation of two aldehyde groups, leading to the creation of dialdehyde polysaccharides. researchgate.netnih.govmdpi.com
This modification significantly alters the chemical and physical properties of the native polysaccharides. researchgate.net The introduction of highly reactive aldehyde groups makes the modified polymers valuable intermediates for further chemical reactions and the creation of new materials. nih.gov The reaction is typically carried out in an aqueous medium, and since many organic substrates are insoluble in water, co-solvents may be used. atamanchemicals.com
Synthesis of Dialdehyde Cellulose and Dialdehyde Starch
The synthesis of dialdehyde cellulose (DAC) and dialdehyde starch (DAS) is a primary application of sodium periodate in polymer chemistry. nih.govnih.govuc.edu
Dialdehyde Cellulose (DAC): Microcrystalline cellulose is oxidized with sodium periodate in an aqueous suspension to produce DAC. nih.gov The reaction conditions, such as temperature and periodate concentration, are controlled to achieve a high degree of oxidation. nih.gov For instance, a reaction at 48°C for 19 hours can yield DAC with a high degree of oxidation. nih.gov DAC with a sufficiently high degree of oxidation is soluble in hot water. nih.gov
Dialdehyde Starch (DAS): Corn starch is a common raw material for the synthesis of DAS. uc.edunih.gov The oxidation is performed using sodium periodate, often in an acidic solution. nih.gov A one-step method involving acid hydrolysis and oxidation has been developed to prepare DAS with a high aldehyde group content. nih.gov The molar ratio of starch to periodate is a critical factor influencing the aldehyde content of the resulting DAS. uc.edu
The synthesis of these dialdehyde polysaccharides is a crucial step in transforming abundant natural polymers into functional materials for various applications.
Impact on Polymer Structure and Crystallinity
Periodate oxidation significantly impacts the structure and crystallinity of polysaccharides. The cleavage of the anhydroglucose ring and the introduction of aldehyde groups disrupt the ordered packing of the polymer chains. researchgate.netppublishing.org
The effect on crystallinity can be complex. In some cases, slight oxidation of cotton cellulose has been observed to initially increase crystallinity. However, as the degree of oxidation increases, the crystallinity decreases significantly. researchgate.net This decrease is attributed to the destruction of the ordered crystalline structure. nih.govufc.br Studies on oxidized inulin (B196767) have shown a similar trend, where mild oxidation can lead to a more crystalline structure, but higher concentrations of sodium periodate result in amorphous substances. nih.gov
X-ray diffraction (XRD) analysis is commonly used to study these changes. For both starch and cellulose, XRD data confirms that amorphization of the structure occurs during periodate oxidation. ppublishing.org This change from a crystalline to a more amorphous structure affects the physical and mechanical properties of the modified polymer.
Fabrication of Biocompatible and Biodegradable Materials
Sodium periodate-mediated oxidation is a key strategy for fabricating biocompatible and biodegradable materials from natural polymers. atamanchemicals.commdpi.comresearchgate.net The resulting oxidized polysaccharides, such as dialdehyde cellulose and dialdehyde alginate, exhibit enhanced biodegradability compared to their native forms. mdpi.comresearchgate.net
These materials have shown great promise in various biomedical applications:
Tissue Engineering: Oxidized bacterial cellulose can be used to create porous scaffolds for bone tissue engineering. researchgate.net The degradability of these scaffolds can be controlled by the degree of oxidation. researchgate.net Similarly, partially oxidized alginate can be used to create hydrogels with enhanced degradability for tissue regeneration. tandfonline.com
Wound Healing: The biocompatible and biodegradable nature of these materials makes them suitable for use in wound dressings. researchgate.net
Drug Delivery: The modified polysaccharides can be used as matrices for the controlled release of therapeutic agents. atamanchemicals.commdpi.com
The ability to tune the degradation rate by controlling the oxidation level is a significant advantage in designing materials for specific biomedical needs. mdpi.com For example, the degradation of alginate hydrogels can be accelerated by oxidation with sodium periodate, a property that is beneficial for applications in tissue engineering. mdpi.com
Formation of Cross-Linked Polymer Networks
Sodium periodate serves as a critical reagent in the formation of cross-linked polymer networks, primarily through the oxidation of polysaccharides. The periodate ion selectively cleaves the bonds between adjacent carbon atoms containing hydroxyl groups (vicinal diols), a common feature in many polysaccharides like cellulose, alginate, and starches. This oxidation reaction breaks open the saccharide rings and introduces highly reactive aldehyde groups. atamanchemicals.com These aldehyde functionalities can then form covalent bonds, known as Schiff bases, with the amino groups present in proteins or other polymers, leading to the creation of a stable, three-dimensional hydrogel network. nih.gov
The degree of oxidation, which can be controlled by factors such as the concentration of sodium periodate and reaction time, is a crucial parameter that influences the properties of the resulting hydrogel. nih.govmdpi.com For instance, in the development of hydrogels from dialdehyde cellulose nanofibrils (DA-CNF), the aldehyde content increases with a higher concentration of sodium periodate during the oxidation process. mdpi.com This, in turn, affects the cross-linking density and the mechanical properties of the final material.
Research has demonstrated the versatility of this method in creating various hydrogel systems. For example, dialdehyde carboxymethyl cellulose has been used as an effective cross-linker for proteins. nih.gov Similarly, sodium alginate, when oxidized by sodium periodate, can form dual-network hydrogels with gelatin and polydopamine, resulting in materials with enhanced crosslinking density and specific mechanical properties suitable for wound dressings. nih.gov In another approach, tannic acid oxidized by sodium periodate has been used as a chemical cross-linker for gelatin, creating hydrogels with significantly improved mechanical strength. sci-hub.st
The table below summarizes findings from a study on reinforcing hydrogels with dialdehyde cellulose nanofibrils (DA-CNF) prepared via sodium periodate oxidation.
Table 1: Effect of Sodium Periodate on Aldehyde Content of DA-CNF Data derived from research on nanocomposite hydrogels. mdpi.com
| Sodium Periodate Loading | Resulting Aldehyde Group Content (mmol/g) |
|---|---|
| Low | 0.784 ± 0.009 |
| Medium-Low | 1.5698 ± 0.011 |
| Medium-High | 3.401 ± 0.017 |
| High | 3.987 ± 0.013 |
Surface Modification of Materials
Sodium periodate is effectively utilized for the surface modification of various materials, altering their chemical and physical properties. The process typically involves the oxidative power of periodate to introduce functional groups, such as aldehydes, onto the material's surface. rsc.org This functionalization can enhance properties like adhesion, reactivity, and sorption capacity.
One application is in the treatment of lignocellulosic materials. In a study on delignified wood samples, surface oxidation with sodium periodate was shown to modify the material's dielectric properties. rsc.org The results indicated that as the oxidation time increased, the dielectric constant of the material also increased, while the dielectric loss tangent decreased. rsc.org In another example, sulfate (B86663) lignin (B12514952) was modified with sodium periodate to create an efficient sorbent for 1,1-dimethylhydrazine, a component of rocket fuel. researchgate.net The oxidation process more than doubled the content of carbonyl and quinone groups in the lignin, leading to a threefold increase in its sorption capacity for the target compound. researchgate.net
The textile industry also utilizes sodium periodate for surface modification. A study on cotton fabric demonstrated a process where the fabric was first oxidized with sodium periodate and then crosslinked with collagen. scientific.net This treatment resulted in a modified surface that exhibited an increased dyeing percentage with acid dyes, indicating the successful grafting of collagen onto the cotton fibers. scientific.net
The table below outlines the optimal conditions found for the surface modification of cotton fabric using sodium periodate, as reported in one study.
Table 2: Optimized Conditions for Sodium Periodate Oxidation of Cotton Fabric Data from a study on collagen modification of cotton. scientific.net
| Parameter | Optimal Value |
|---|---|
| Concentration of Sodium Periodate | 0.6 g/L |
| Reaction Time | 2.5 hours |
| Temperature | 40°C |
| Ratio of Water to Cotton Fabric | 100:1 |
Applications in Environmental Science
Degradation of Organic Pollutants in Water Treatment
Sodium periodate is an emerging oxidant in Advanced Oxidation Processes (AOPs) for the treatment of wastewater containing persistent organic pollutants. kuleuven.bemdpi.com Due to its stability, ease of handling, and high oxidation potential, periodate is a promising agent for environmental remediation. kuleuven.beresearchgate.net However, periodate alone has limited oxidative power for many contaminants. researchgate.net Its efficacy is significantly enhanced when activated to generate highly reactive species, such as hydroxyl (•OH) and various iodine-based radicals (IO•, IO₂•, IO₃•). kuleuven.beresearchgate.net
Several methods have been developed to activate periodate, including the use of UV irradiation, catalysts, ultrasound, and even freezing. mdpi.comlp.edu.uaacs.org
UV/Periodate Systems: The combination of UV light and periodate has been shown to be effective in degrading pollutants like 2,4-dichlorophenol. Mechanistic studies revealed that iodine radicals were the dominant species responsible for the degradation. kuleuven.be
Ultrasonic Activation: Integrating ultrasound with periodate systems is another promising approach. The process generates radicals that effectively break down organic pollutants into simpler molecules like CO₂ and H₂O. mdpi.com
Activation by Freezing: A novel strategy involves activating periodate by freezing. While the degradation of certain pollutants like furfuryl alcohol is negligible in an aqueous solution at room temperature, it proceeds rapidly when the solution is frozen. acs.org This is attributed to a freeze-concentration effect, which concentrates the periodate, pollutants, and protons in the remaining liquid brine, facilitating the degradation process. acs.org This method has been shown to be effective for a range of pollutants, including phenol, 4-chlorophenol, and bisphenol A. acs.org
The table below summarizes the findings of a study on the degradation of various organic pollutants using the periodate/freezing system.
Table 3: Degradation of Organic Pollutants by Periodate Activated by Freezing Data derived from research on the activation of periodate by freezing. acs.org
| Organic Pollutant | Degradation in Aqueous Solution (25°C) | Degradation During Freezing (-20°C) |
|---|---|---|
| Furfuryl Alcohol (FFA) | Negligible | Rapid |
| Tryptophan | Negligible | Proceeded |
| Phenol | Negligible | Proceeded |
| 4-chlorophenol | Negligible | Proceeded |
| Bisphenol A | Negligible | Proceeded |
| Cimetidine | Slow | Significantly Enhanced |
Catalytic Water Oxidation for Oxygen Evolution Studies
In the field of artificial photosynthesis, the development of efficient water-oxidation catalysts (WOCs) is crucial for the oxygen evolution reaction (OER). yale.eduubc.ca This reaction is kinetically demanding as it involves the removal of four electrons and four protons from two water molecules. yale.edu In laboratory studies, chemical oxidants are often used to drive the catalytic cycle.
Sodium periodate has been characterized as a useful primary chemical oxidant for driving oxygen evolution at neutral pH with a variety of WOCs. nih.govresearchgate.netacs.org It is often used as a sacrificial oxidant in these systems. ubc.ca A key finding is that sodium periodate is effective primarily for WOCs that operate with low overpotentials. nih.govacs.org This specificity is due to the relatively low oxidizing capability of sodium periodate compared to other common oxidants like cerium(IV) ammonium (B1175870) nitrate. researchgate.netacs.org
This characteristic makes sodium periodate a valuable diagnostic tool. Researchers have proposed that using sodium periodate as the primary oxidant can provide preliminary evidence that a given catalyst has a low overpotential for water oxidation. nih.govresearchgate.net It has been successfully used to test the activity of various catalysts, including Cpiridium complexes, manganese terpyridyl dimers, and cobalt polyoxometallates. yale.edunih.govresearchgate.net For instance, CpIr(III) complexes based on amino acid ligands have shown impressive turnover numbers (TON) and turnover frequencies (TOF) when sodium periodate is used as the sacrificial oxidant. ubc.ca
Future Perspectives and Emerging Research Directions for Sodium Periodate
Green Chemistry and Sustainable Synthesis Approaches
A significant hurdle for the broader industrial use of sodium periodate (B1199274) has been its high cost and the environmental impact of its production. acs.orgadvanceseng.com Traditional electrochemical synthesis methods often rely on lead dioxide anodes, which can disintegrate and contaminate the product with toxic lead, necessitating expensive and cumbersome purification protocols. advanceseng.comresearchgate.net This is particularly problematic for applications in the pharmaceutical industry. advanceseng.com
In response to these challenges, research has shifted towards greener and more sustainable alternatives, aligning with the principles of green chemistry. A major breakthrough has been the development of a clean electrochemical synthesis protocol using boron-doped diamond (BDD) anodes. acs.orgadvanceseng.com This method offers a direct and cost-efficient synthesis of periodate from sodium iodide, a more readily available and less expensive starting material. acs.orgresearchgate.net BDD anodes are noted for their exceptional durability and for being metal-free and non-toxic, thus eliminating the issue of lead contamination. advanceseng.comresearchgate.net
This electrochemical approach is not only cleaner but also more efficient. Researchers have developed a scalable flow-electrolysis system that achieves high yields and allows for the efficient recycling of iodate (B108269), a byproduct of the oxidation process. acs.org The ability to regenerate periodate from waste streams, such as in the production of oxystarch, further enhances the sustainability and economic viability of its use. acs.org
Table 1: Comparison of Electrochemical Synthesis Methods for Sodium Periodate
| Feature | Traditional Method | Green BDD Method |
|---|---|---|
| Anode Material | Lead Dioxide (PbO₂) | Boron-Doped Diamond (BDD) |
| Starting Material | Iodate | Iodide |
| Contamination Risk | High (Toxic Lead) | Low (Metal-free) |
| Cost-Efficiency | Lower (due to purification costs) | Higher (avoids costly purification) |
| Sustainability | Low | High (durable anode, recycling possible) |
| Yield | Variable | Up to 86% for periodate, up to 96% recovery for iodate recycling acs.org |
Development of Novel Reactivity and Selectivity Profiles
Sodium periodate is a highly selective oxidant, prized for its ability to cleave the carbon-carbon bond in 1,2-diols (vicinal diols) to form aldehydes or ketones under mild conditions. atamanchemicals.comacs.org This classic Malaprade oxidation is fundamental in carbohydrate chemistry and for labeling RNA and other biomolecules. atamanchemicals.comacs.org However, recent research has significantly expanded the known reactivity and selectivity profiles of NaIO₄.
Scientists are now exploring its use in a wider range of unprecedented oxidative transformations that are otherwise difficult to achieve. rsc.orgresearchgate.net These include:
C-H Activation: Facilitating the functionalization of unactivated carbon-hydrogen bonds. rsc.orgresearchgate.net
Oxidative Functionalization of Alkenes: Moving beyond simple diol cleavage to achieve more complex transformations of carbon-carbon double bonds. rsc.orgresearchgate.net
Synthesis of Heteroatom Bonds: Enabling the creation of carbon-heteroatom and heteroatom-heteroatom bonds, which are crucial for building numerous bioactive molecules and fine chemicals. rsc.orgrsc.org
Selective Oxidation: Demonstrating high selectivity in oxidizing sulfides to sulfoxides and in the iodination of arenes. atamanchemicals.com
This expanded reactivity makes sodium periodate a versatile tool for synthesizing complex molecular architectures, such as indole-fused derivatives and other heterocyclic systems. thieme-connect.comresearchgate.net Its ability to act as a co-oxidant to regenerate more expensive catalysts, like ruthenium tetroxide, in catalytic amounts also highlights its utility and cost-effectiveness in modern organic synthesis. rsc.orgresearchgate.net
Table 2: Selected Novel Applications of Sodium Periodate in Organic Synthesis
| Reaction Type | Substrate | Product | Significance |
|---|---|---|---|
| Oxidative Cleavage | Vicinal Diols | Aldehydes/Ketones | Selective C-C bond cleavage atamanchemicals.com |
| Oxidation | Sulfides | Sulfoxides | Selective oxidation atamanchemicals.com |
| Oxidative Iodination | Aromatic Compounds | Iodinated Arenes | Controlled iodination atamanchemicals.comrsc.org |
| Heterocycle Synthesis | Various Precursors | Indole-fused derivatives | Builds multiple C-heteroatom bonds thieme-connect.comresearchgate.net |
| Alkene Functionalization | Alkenes | Epoxides, α-diketones | Novel reactivity beyond cleavage atamanchemicals.comresearchgate.net |
Integration with Advanced Reaction Technologies
The efficacy of sodium periodate is being amplified through its integration with advanced reaction technologies, particularly in the field of Advanced Oxidation Processes (AOPs). iwaponline.com AOPs are designed to degrade refractory organic pollutants in water through the generation of highly reactive radical species. rsc.org While periodate alone has a moderate oxidation potential, its activity can be significantly enhanced through various activation methods. iwaponline.com
These activation technologies include:
Energy-Based Activation: Using external energy sources like UV irradiation, ultrasound (sonolysis), or heating to trigger the formation of reactive species. iwaponline.comresearchgate.net
Catalytic Activation: Employing transition metals, metal oxides, or metal complexes to catalyze the decomposition of periodate into potent oxidants. iwaponline.com
Chemical Activation: Combining periodate with other chemical agents, such as hydrogen peroxide or hydroxylamine (B1172632), to generate a cocktail of reactive oxygen species (ROS), including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and iodate radicals (IO₃•). rsc.orglp.edu.uaacs.org
The combination of H₂O₂ and periodate, for instance, has been identified as a novel and highly efficient AOP capable of degrading pollutants within minutes. rsc.org Furthermore, the use of scalable flow-electrolysis cells for the sustainable synthesis of periodate represents another key technological integration, bridging green production with practical application. acs.orgresearchgate.net
Table 3: Methods for the Activation of Periodate in Advanced Oxidation Processes
| Activation Method | Principle | Reactive Species Generated |
|---|---|---|
| UV Irradiation | Photolytic decomposition of periodate | •OH, IO₃• |
| Ultrasound (Sonolysis) | Acoustic cavitation enhances mass transfer and radical formation | •OH, IO₃• |
| Metal Catalysis | Redox cycling of metal ions (e.g., Fe, Ru) with periodate | •OH, High-valent metal species |
| Hydrogen Peroxide (H₂O₂) | Chemical reaction with periodate | •OH, ¹O₂, IO₃•, O₂•⁻ rsc.org |
| Hydroxylamine (HA) | Chemical reaction with periodate | •OH, HO₂•, ¹O₂ acs.org |
Exploration in Emerging Interdisciplinary Fields
The unique properties of sodium periodate are driving its application in a variety of emerging interdisciplinary fields that merge chemistry with materials science, environmental science, and biology. ncsu.edu Interdisciplinary research integrates data, techniques, and theories from multiple disciplines to solve problems that are beyond the scope of a single field. ncsu.edu
Key areas of exploration for sodium periodate include:
Materials Science: Sodium periodate is being used in the synthesis of functionalized materials. For example, it is employed in the selective oxidation of cellulose (B213188) to create dialdehyde (B1249045) cellulose (DAC), a biocompatible and biodegradable polymer with applications in medicine and packaging. atamanchemicals.com It has also been explored for creating nanostructured materials and functionalized surfaces.
Environmental Remediation: Beyond its use in AOPs for water treatment, sodium periodate is being investigated for other environmental applications. iwaponline.com A novel use involves the pre-oxidation of waste-activated sludge to improve its dewaterability, a significant challenge in wastewater treatment plants. researchgate.net
Bioconjugation and Carbohydrate Chemistry: The highly selective Malaprade reaction remains a cornerstone for modifying polysaccharides and glycoproteins. This allows for the precise labeling and conjugation of carbohydrates for applications in diagnostics, drug delivery, and fundamental biological studies. atamanchemicals.com
This expansion into new fields underscores the broad utility of sodium periodate, moving it from a classic laboratory reagent to a key component in developing advanced materials and sustainable environmental technologies.
Q & A
Basic: What are the structural differences between sodium metaperiodate (NaIO₄) and sodium orthoperiodate (Na₂H₃IO₆/Na₅IO₆), and how do these affect reactivity?
Sodium metaperiodate (NaIO₄) forms tetragonal crystals with deformed IO₄⁻ ions and Na⁺ surrounded by eight oxygen atoms (average I–O bond length: 1.775 Å). Orthoperiodate (e.g., Na₂H₃IO₆) has a more complex structure with additional hydrogen atoms. The metaperiodate’s simpler structure enhances its oxidative power due to higher iodine oxidation state accessibility, making it preferable for rapid oxidations in organic synthesis. Structural analysis via XRD or Raman spectroscopy is recommended for verification .
Basic: What standardized methods assess sodium periodate’s ecotoxicity in aquatic systems?
OECD Test Guidelines 201 and 209 provide frameworks for static toxicity tests. For algae (Pseudokirchniella subcapitata), EC₅₀ = 1.1 mg/L over 72 hours, while activated sludge bacteria show EC₅₀ = 220 mg/L over 3 hours. Critical parameters include controlled pH (6–8), temperature (20–25°C), and dissolved oxygen levels. Algal tests require light-dark cycles to mimic natural conditions .
Advanced: How can researchers resolve contradictions in sodium periodate’s toxicity data (e.g., EC₅₀ variations)?
Discrepancies arise from species sensitivity (e.g., algae vs. bacteria) and exposure durations. For robust studies:
- Conduct cross-species comparisons under identical conditions.
- Use probabilistic hazard assessment models to account for variability.
- Validate results with secondary endpoints (e.g., chlorophyll degradation for algae, ATP inhibition for bacteria) .
Basic: What synthesis routes produce high-purity sodium metaperiodate?
Dehydration of sodium hydrogen periodate (Na₂H₃IO₆) with concentrated nitric acid yields NaIO₄. Purity is validated via:
- XRD : Confirming tetragonal crystal structure.
- Titration : Using iodometric methods to quantify active oxygen content.
- ICP-MS : Detecting trace metal impurities (<10 ppm) .
Advanced: What catalytic mechanisms enable NaIO₄ in selective C–H bond activation?
NaIO₄ oxidizes via electron transfer or oxygen-atom transfer, depending on substrate. For example, in alcohol oxidation, it abstracts a proton to form a carbonyl intermediate. Optimization strategies:
- Adjust pH to 3–5 to stabilize IO₄⁻.
- Use co-catalysts like TEMPO to enhance selectivity.
- Monitor reaction kinetics via in-situ FTIR to identify rate-limiting steps .
Advanced: How to mitigate NaIO₄ instability during prolonged reactions?
- Buffered systems : Maintain pH 4–6 with acetate buffers.
- Low-temperature storage : Store solutions at 4°C to prevent auto-decomposition.
- Light exclusion : Use amber glassware to avoid photolytic degradation.
- Stabilizers : Add EDTA (0.1 mM) to chelate trace metals accelerating decomposition .
Basic: What safety protocols are critical for handling NaIO₄?
- PPE : Nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods for powder handling (risk of inhalation).
- Waste disposal : Neutralize with sodium thiosulfate before aqueous disposal.
- Emergency response : Immediate rinsing for skin/eye contact (15+ minutes) .
Advanced: How do spectroscopic techniques track NaIO₄’s kinetic behavior?
- UV-Vis spectroscopy : Monitor IO₄⁻ absorbance at 290 nm (ε = 450 M⁻¹cm⁻¹) to quantify consumption.
- ¹H NMR : Track substrate conversion (e.g., alcohol to ketone) with D₂O as solvent.
- EPR : Detect radical intermediates in metal-catalyzed oxidations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
